(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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Overview
Description
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group, a methoxyphenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 2-bromo-4-chlorophenol with an appropriate methylating agent to form the 2-bromo-4-chlorophenoxy methyl group.
Formation of the Pyrazolyl Group: The synthesis of the pyrazolyl group involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with suitable reagents.
Coupling Reaction: The final step involves the coupling of the phenoxy and pyrazolyl groups through a propenamide linkage under specific reaction conditions, such as the use of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of halogenated phenoxy groups on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-HYDROXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- **(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25BrClN3O3 |
---|---|
Molecular Weight |
518.8g/mol |
IUPAC Name |
(E)-3-[3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C24H25BrClN3O3/c1-5-29-16(3)24(15(2)28-29)27-23(30)11-7-17-6-9-21(31-4)18(12-17)14-32-22-10-8-19(26)13-20(22)25/h6-13H,5,14H2,1-4H3,(H,27,30)/b11-7+ |
InChI Key |
NKBDFSVKRZWAFL-YRNVUSSQSA-N |
SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
Origin of Product |
United States |
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